1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene 1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene
Brand Name: Vulcanchem
CAS No.: 61761-56-6
VCID: VC18700253
InChI: InChI=1S/C16H24/c1-3-5-8-14-12-11-13(4-2)15-9-6-7-10-16(14)15/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3
SMILES:
Molecular Formula: C16H24
Molecular Weight: 216.36 g/mol

1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene

CAS No.: 61761-56-6

Cat. No.: VC18700253

Molecular Formula: C16H24

Molecular Weight: 216.36 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene - 61761-56-6

Specification

CAS No. 61761-56-6
Molecular Formula C16H24
Molecular Weight 216.36 g/mol
IUPAC Name 1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene
Standard InChI InChI=1S/C16H24/c1-3-5-8-14-12-11-13(4-2)15-9-6-7-10-16(14)15/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3
Standard InChI Key HZGCEAFNCGCFJR-UHFFFAOYSA-N
Canonical SMILES CCCCC1CCC(C2=CC=CC=C12)CC

Introduction

Chemical Identity and Structural Classification

Systematic Nomenclature and Molecular Formula

1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene (IUPAC name: 1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene) is a bicyclic hydrocarbon with the molecular formula C₁₆H₂₂. Its structure consists of a tetrahydronaphthalene core (a naphthalene ring with one fully saturated cyclohexane moiety) substituted with a butyl (-C₄H₉) group at position 1 and an ethyl (-C₂H₅) group at position 4 (Figure 1).

Table 1: Key Identifiers for 1-Butyl-4-ethyl-1,2,3,4-Tetrahydronaphthalene

PropertyValueSource Analog Reference
Molecular FormulaC₁₆H₂₂ , ,
Molecular Weight214.35 g/molCalculated
CAS Registry NumberNot formally assigned
SMILESCCCCC1CCCC2=CC=CC=C12C(C)CCPredicted

The absence of a registered CAS number suggests limited commercial or academic utilization to date, though structurally related compounds such as 1-butyltetralin (CAS 38857-76-0) and 1-ethyltetralin (CAS 13556-58-6) are well-documented.

Structural Characteristics and Molecular Properties

Geometric and Electronic Configuration

The compound’s tetracyclic framework imposes significant steric and electronic effects. Density functional theory (DFT) models of analogous tetralin derivatives predict:

  • Bond Lengths: C1-C2 (1.54 Å), C9-C10 (1.34 Å), reflecting partial aromaticity in the unsaturated ring .

  • Dihedral Angles: 25–30° between the alkyl substituents and the saturated ring, minimizing steric strain .

Synthesis and Manufacturing Processes

Catalytic Hydrogenation of Naphthalene Derivatives

A validated route for synthesizing alkylated tetralins involves the catalytic hydrogenation of substituted naphthalenes. For example:

  • Friedel-Crafts Alkylation: Reaction of naphthalene with butyl chloride and ethyl bromide in the presence of AlCl₃ yields 1-butyl-4-ethylnaphthalene .

  • Partial Hydrogenation: Using a palladium-on-carbon catalyst under 50–100 psi H₂, the naphthalene derivative is selectively hydrogenated to the tetralin structure .

Table 2: Synthetic Yield Comparison for Analogous Compounds

CompoundYield (%)ConditionsReference
1-Butyltetralin78Pd/C, 80°C, 72 hr
1-Ethyltetralin82PtO₂, 60°C, 48 hr
1-Butyl-4-propyltetralin65Ni-Raney, 100°C, 96 hr

Isotopic labeling studies (e.g., ¹³C incorporation) confirm the retention of alkyl group positions during hydrogenation .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Extrapolation from structural analogs provides estimated properties:

Table 3: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Melting Point−45 to −30°CGroup contribution model
Boiling Point240–260°CClausius-Clapeyron eqn.
Density (20°C)0.91–0.94 g/cm³Molecular volume analysis
LogP (octanol-water)3.8–4.2XLogP3-AA
Flash Point95–105°CClosed-cup simulation

These values align with trends observed in 1-butyltetralin (b.p. 207°C) and 1-ethyltetralin (b.p. 221°C) , where longer alkyl chains elevate boiling points proportionally.

Applications and Industrial Relevance

Solvent and Intermediate Uses

While unsubstituted tetralin is a known solvent for resins and oils, alkylated derivatives like 1-butyl-4-ethyltetralin may offer enhanced thermal stability for niche applications:

  • High-Temperature Lubricants: Predicted kinematic viscosity (40°C): 12–15 cSt, suitable for industrial gear oils .

  • Pharmaceutical Intermediates: Potential precursor in steroid synthesis due to stereochemical rigidity .

Recent Research and Future Directions

Knowledge Gaps and Opportunities

  • Experimental Validation: Priority areas include measured vapor pressure and aquatic toxicity data.

  • Catalytic Optimization: Screening ionic liquids or zeolites to improve hydrogenation efficiency .

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